2-(1H-indol-3-yl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide
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Overview
Description
2-(1H-indol-3-yl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a synthetic organic compound that features an indole moiety linked to a piperidinyl-pyrimidine structure via an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.
Pyrimidine Synthesis: The pyrimidine ring can be constructed using a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling Reaction: The indole derivative is then coupled with the pyrimidine derivative using a suitable linker, such as an acetamide group. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve:
Batch Processing: Using large reactors to perform each step sequentially.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and pyrimidine positions.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate (KMnO₄).
Reduction: Hydrogen gas (H₂) with Pd/C.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted piperidinyl-pyrimidine derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, potentially useful in drug development.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Therapeutic Agents: Explored as a candidate for developing new drugs, particularly in oncology and neurology.
Diagnostic Tools: Potential use in diagnostic imaging due to its structural properties.
Industry
Material Science: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(1H-indol-3-yl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-(pyrimidin-2-ylmethyl)acetamide: Lacks the piperidinyl group, which may affect its binding affinity and specificity.
2-(1H-indol-3-yl)-N-((4-(morpholin-1-yl)pyrimidin-2-yl)methyl)acetamide: Contains a morpholine ring instead of piperidine, potentially altering its pharmacokinetic properties.
Uniqueness
Structural Features: The combination of an indole, piperidine, and pyrimidine in a single molecule is unique, providing a distinct set of chemical and biological properties.
Binding Affinity: The specific arrangement of functional groups may confer higher binding affinity and specificity for certain biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of 2-(1H-indol-3-yl)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c26-20(12-15-13-22-17-7-3-2-6-16(15)17)23-14-18-21-9-8-19(24-18)25-10-4-1-5-11-25/h2-3,6-9,13,22H,1,4-5,10-12,14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGASHLKMZSFUGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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